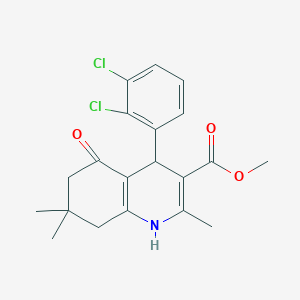![molecular formula C15H22N2O B5210692 3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL](/img/structure/B5210692.png)
3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL is a chemical compound with the molecular formula C15H22N2O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL typically involves the reaction of 1-(3-methylbutyl)-1H-benzimidazole with propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure the best possible outcome .
化学反応の分析
Types of Reactions
3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
科学的研究の応用
3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
3-Methyl-1-butanol: A structurally similar compound with different functional groups.
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL is unique due to its specific combination of functional groups and structural features.
特性
IUPAC Name |
3-[1-(3-methylbutyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)9-10-17-14-7-4-3-6-13(14)16-15(17)8-5-11-18/h3-4,6-7,12,18H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQYHBILVZMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5210614.png)
![5-(biphenyl-4-yl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
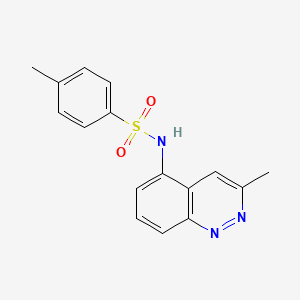
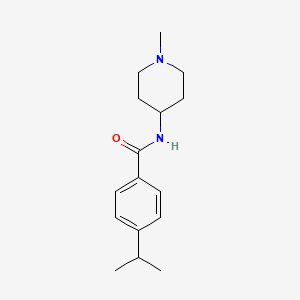
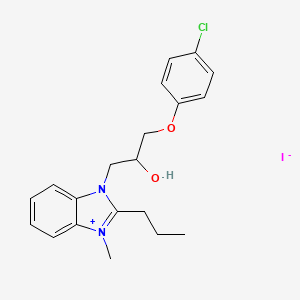
![N-ethyl-2-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]prop-2-en-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)
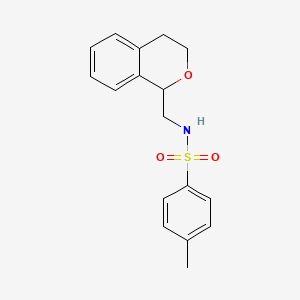

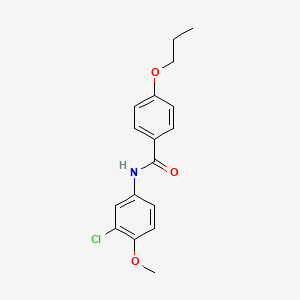
![N-[4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]phenyl]acetamide](/img/structure/B5210689.png)
